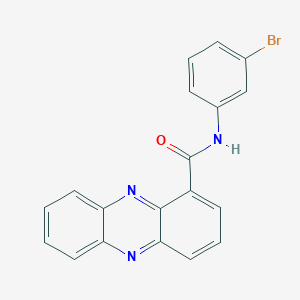![molecular formula C18H19N3O2S B2943203 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)benzamide CAS No. 2034460-07-4](/img/structure/B2943203.png)
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)benzamide is a synthetic compound that has drawn interest due to its unique molecular structure and potential applications in various fields. This compound, characterized by its fused pyrrolo-pyridine ring system, exhibits interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with commercially available reagents such as 2-(methylthio)benzoic acid and 1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine.
Key Steps
Amidation: : The 2-(methylthio)benzoic acid is first converted to an activated ester or acid chloride.
Coupling Reaction: : This activated intermediate is then coupled with 1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6-amine under controlled conditions to form the amide bond.
Purification: : The final product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production may involve optimized reaction conditions to enhance yield and purity, including:
High-throughput reactors: : For scaling up the amidation and coupling reactions.
Automated purification systems: : For efficient and consistent product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, potentially targeting the thioether group, converting it to a sulfoxide or sulfone.
Reduction: : Reduction reactions might involve the amide group, possibly converting it to an amine.
Substitution: : Substitution reactions could occur at the aromatic rings or the pyrrolo-pyridine core.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: : Various halogenating agents, electrophiles for electrophilic aromatic substitution.
Major Products Formed
Oxidation: : Conversion to sulfoxides or sulfones.
Reduction: : Formation of primary or secondary amines.
Substitution: : Introduction of new functional groups on the aromatic or pyrrolo-pyridine rings.
Scientific Research Applications
Chemistry
Catalysis: : The compound's structure makes it a candidate for use as a ligand in coordination chemistry.
Molecular Probes: : Its unique features allow it to serve as a molecular probe in various chemical analyses.
Biology
Enzyme Inhibition: : Potential as an inhibitor for specific enzymes due to its structural components.
Receptor Binding: : Can be studied for its affinity and interaction with various biological receptors.
Medicine
Drug Development: : Potential application in the development of new therapeutic agents targeting specific diseases.
Biomarker Discovery: : Useful in identifying new biomarkers due to its distinct interactions with biological systems.
Industry
Material Science: : Utilized in the development of new materials with specific desired properties.
Pharmaceutical Synthesis: : Used as an intermediate or starting material for the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The precise mechanism of action involves:
Molecular Targets: : Interaction with specific proteins, enzymes, or receptors within biological systems.
Pathways Involved: : Modulation of signaling pathways, inhibition of enzymatic activity, or altering receptor function.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(phenylthio)benzamide: : Similar structure with a phenylthio group instead of a methylthio group.
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylsulfonyl)benzamide: : Contains a methylsulfonyl group in place of the methylthio group.
Uniqueness
Methylthio Group: : Provides unique chemical reactivity and potential biological activity.
Structural Integrity: : The combination of the fused pyrrolo-pyridine ring system with the methylthio benzamide moiety is distinctive.
By exploring these facets, scientists can better understand the full potential and applications of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)benzamide across various domains.
Properties
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-20-10-7-13-8-11-21(18(23)16(13)20)12-9-19-17(22)14-5-3-4-6-15(14)24-2/h3-8,10-11H,9,12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFNSXUGIZSUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2943124.png)
![3-(Prop-2-enoylamino)-N-[(2R,4R)-2-thiophen-2-yloxan-4-yl]propanamide](/img/structure/B2943125.png)
![(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B2943126.png)

![8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2943128.png)
![N-[4-({(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl}amino)phenyl]acetamide](/img/structure/B2943129.png)
![6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2943131.png)
![6-(3-Fluorophenyl)-2-{1-[2-(pyridin-4-ylsulfanyl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2943135.png)


![Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine](/img/structure/B2943138.png)
